Domperidone Maleate is a synthetic benzimidazole derivative that acts as a peripheral dopamine D2 receptor antagonist. [, , , , , , ] It is classified as a prokinetic agent due to its ability to enhance gastrointestinal motility. [, , , , , ] Domperidone Maleate's role in scientific research primarily revolves around its use as a model compound for exploring drug delivery systems and analytical techniques. [, , , , , , , , , , , , ]
Domperidone was first synthesized in the 1970s and has since been incorporated into various formulations for therapeutic use. It is derived from the class of compounds known as benzimidazoles, which are characterized by their bicyclic structure containing a benzene ring fused to an imidazole ring.
Domperidone Maleate is classified as a dopamine antagonist, specifically targeting D2 receptors in the gastrointestinal system. It is often used in clinical settings to manage conditions such as gastroparesis, nausea, and vomiting associated with chemotherapy.
The synthesis of Domperidone Maleate typically involves several key steps:
The synthesis process can be optimized for yield and purity by adjusting reaction conditions such as temperature, pH, and reaction time. For instance, yields can reach up to 92% under optimal conditions with careful control of the reaction environment .
Domperidone Maleate has a complex molecular structure characterized by:
The melting point of Domperidone Maleate is reported to be between 228°C and 230°C, indicating its thermal stability .
Domperidone Maleate undergoes various chemical reactions, primarily involving:
The stability of Domperidone Maleate can be assessed through accelerated stability testing protocols that evaluate its degradation products over time under controlled temperature and humidity conditions .
Domperidone Maleate primarily functions by blocking dopamine D2 receptors located in the gastrointestinal tract. This blockade increases peristalsis and enhances gastric emptying while preventing nausea signals from reaching the brain.
Clinical studies have shown that Domperidone Maleate effectively reduces symptoms of nausea and vomiting in patients undergoing chemotherapy or suffering from gastrointestinal disorders .
Relevant data indicates that the compound maintains consistent potency across various formulations when subjected to stability testing .
Domperidone Maleate is widely utilized in clinical settings for:
Domperidone maleate (C₂₂H₂₄ClN₅O₂·C₄H₄O₄; MW: 541.99 g/mol) is the maleate salt form of the weakly basic benzimidazole derivative domperidone. The salt formation occurs via proton transfer from maleic acid (a dicarboxylic acid) to the piperidine nitrogen (pKa ~7.03) of domperidone, resulting in a stable crystalline structure [3] [7]. X-ray diffraction studies reveal that the domperidone cation and maleate anion form a complex network of hydrogen bonds, contributing to lattice stability. The maleate anion adopts an E (trans) configuration around its double bond, and the crystal structure typically exists as a hemipentahydrate under ambient conditions [3]. Domperidone itself lacks significant stereoisomerism due to the absence of chiral centers, though conformational flexibility exists in its propylpiperidine chain. Polymorphism screening indicates multiple solid forms, with the commercially relevant form exhibiting a melting onset near 246.6°C [3] [7].
Table 1: Key Physicochemical Properties of Domperidone Maleate
Property | Value | Conditions/Notes |
---|---|---|
Molecular Formula | C₂₆H₂₈ClN₅O₆ | Domperidone Maleate |
Molecular Weight | 541.99 g/mol | |
Crystal System | Monoclinic / Triclinic | Hydrate forms common [3] |
Melting Point (onset) | ~246.6°C | Drug substance [3] |
Water Solubility | Very slight (0.986 mg/L) | pH 7.0; intrinsic solubility [3] [6] |
pKa (Piperidine N) | 7.03 | Protonation site for salt formation [3] |
Domperidone maleate is definitively classified as a BCS Class II drug. This classification arises from its poor aqueous solubility and high intestinal permeability [1] [3] [6]. Key evidence supporting this includes:
The biopharmaceutical performance of domperidone maleate is critically influenced by its solubility, partitioning, and ionization:1. pH-Dependent Solubility: Domperidone maleate exhibits pronounced solubility dependence on pH due to the weak basic nature of the parent molecule. Solubility is highest in acidic environments (gastric pH) and decreases dramatically as pH rises towards intestinal conditions [3] [6].* pH 1.0 (Simulated Gastric Fluid): ~566.8 mg/L* pH 7.0 (Neutral/Purified Water): ~4.5 mg/L (Domperidone base equivalent) [3]2. Partition Coefficient: The n-octanol/water partition coefficient (Log P) of domperidone base is approximately 4.3, indicating high lipophilicity [1]. This value governs passive diffusion across biological membranes but also contributes to poor wettability and dissolution in aqueous media. The partition coefficient of the salt form itself is less relevant, as it dissociates in aqueous environments.3. Ionization Behavior:* Domperidone (Base): B (Piperidine N) + H⁺ ⇌ BH⁺ (pKa ≈ 7.03) [3]* Maleic Acid: pKa₁ ≈ 1.9, pKa₂ ≈ 6.1In acidic media (pH < pKa of domperidone), the domperidone exists predominantly in the ionized (BH⁺) state, enhancing water solubility via salt formation with counterions (like maleate or H⁺). As pH increases beyond ~7.0, the neutral base predominates, leading to precipitation. This behavior underpins dissolution challenges in the higher pH intestinal environment [3] [6].
Domperidone maleate stability is crucial for formulation performance and shelf-life:1. Chemical Stability:* Solution State: Domperidone is susceptible to hydrolysis, particularly under strong acidic or alkaline conditions. Forced degradation studies (e.g., 0.5 mg/mL domperidone at pH 1.95/95°C or pH 11.5/95°C) generate degradation products detectable by stability-indicating HPLC. Key degradation pathways likely involve hydrolysis of the benzimidazolone moieties [5].* Solid State: Domperidone maleate suspensions (5 mg/mL in Oral Mix vehicle) show excellent chemical stability. Studies indicate retention >93% of initial concentration after 91 days stored in various containers (amber PVC, glass, PET bottles) at both 4°C and 25°C. The lower confidence limit (95% CI) at day 91 was >90% for PVC/glass at 25°C and >92.3% for all bottles at 4°C. PET bottles and syringes showed slightly lower retention (~88-89%) at 25°C after 91 days, suggesting storage in PVC/glass or refrigeration is preferable for long-term stability [2].2. Physical Stability:* SEDDS: Self-Emulsifying Drug Delivery Systems (SEDDS) containing domperidone maleate require characterization of physical stability. Centrifugation tests (e.g., 5175×g for 30 min) and freeze-thaw cycling (-5°C to 40°C) are used to assess phase separation. Robust formulations withstand dilution (1:10 to 1:500) in gastric (pH 1.2) and intestinal (pH 6.8) buffers without significant precipitation or droplet size change [1].* Resinate Complexes: Domperidone-resin complexes (e.g., with Dowex 50WX2) demonstrate good physical stability and flow properties, suitable for further processing into gastroretentive formulations [6].3. Environmental Factors: Domperidone maleate solid is hygroscopic and should be stored under inert atmosphere, preferably at -20°C for long-term stability. Solutions and suspensions are light-sensitive, requiring amber containers [2] [7].
Table 2: Stability Summary of Domperidone Formulations
Formulation | Storage Condition | Container | Stability Duration (Days) | % Initial Concentration Remaining | Key Stability Indicator |
---|---|---|---|---|---|
Suspension (5 mg/mL) | 4°C | Amber PVC/Glass/PET | 91 | >93% (LL 95% CI >92.3%) | Chemical stability, minimal degradation [2] |
Suspension (5 mg/mL) | 25°C | Amber PVC/Glass | 91 | >90% (LL 95% CI >90%) | Chemical stability [2] |
Suspension (5 mg/mL) | 25°C | Amber PET/Oral Syringe | 91 | ~88-89% | Slight degradation observed [2] |
SEDDS Formulations | 25°C/60% RH | Sealed | 90 (Study duration) | >99% | Robust to dilution, no phase separation [1] |
Resinate Complex | Ambient | Sealed | 90 (Study duration) | N.R. (Physical) | Good powder flow, no caking [6] |
LL = Lower Limit; CI = Confidence Interval; N.R. = Not Reported (Chemical stability assumed if physical intact)
CAS No.: 705930-02-5
CAS No.: 24622-61-5
CAS No.: 14681-59-5
CAS No.: 142694-58-4
CAS No.: 219828-90-7